molecular formula C18H22N2O3S B2879528 3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1251551-88-8

3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2879528
CAS No.: 1251551-88-8
M. Wt: 346.45
InChI Key: FMOJYWDKWOESHM-UHFFFAOYSA-N
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Description

3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a piperidine ring, a benzyloxy group, and a sulfonyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxy group and the sulfonyl-pyridine moiety. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzyloxy Group: The benzyloxy group is typically introduced via nucleophilic substitution reactions.

    Sulfonylation and Pyridine Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in research to study its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the sulfonyl-pyridine moiety play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-(Methoxymethyl)piperidin-1-yl)sulfonyl)pyridine
  • 3-((3-(Ethoxymethyl)piperidin-1-yl)sulfonyl)pyridine
  • 3-((3-(Propoxymethyl)piperidin-1-yl)sulfonyl)pyridine

Uniqueness

3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine is unique due to the presence of the benzyloxy group, which can influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(phenylmethoxymethyl)piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-24(22,18-9-4-10-19-12-18)20-11-5-8-17(13-20)15-23-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOJYWDKWOESHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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